N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide
CAS No.:
Cat. No.: VC9191225
Molecular Formula: C18H17ClFNO3S
Molecular Weight: 381.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H17ClFNO3S |
|---|---|
| Molecular Weight | 381.8 g/mol |
| IUPAC Name | N-[(2-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-fluorobenzamide |
| Standard InChI | InChI=1S/C18H17ClFNO3S/c19-16-7-3-1-5-13(16)11-21(14-9-10-25(23,24)12-14)18(22)15-6-2-4-8-17(15)20/h1-8,14H,9-12H2 |
| Standard InChI Key | HTLWTGFQVNLIAT-UHFFFAOYSA-N |
| SMILES | C1CS(=O)(=O)CC1N(CC2=CC=CC=C2Cl)C(=O)C3=CC=CC=C3F |
| Canonical SMILES | C1CS(=O)(=O)CC1N(CC2=CC=CC=C2Cl)C(=O)C3=CC=CC=C3F |
Introduction
N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide is a synthetic organic compound characterized by its unique molecular structure, which combines a chlorobenzyl group, a dioxidotetrahydrothiophene moiety, and a fluorobenzamide framework. This compound is of interest in medicinal chemistry due to its potential biological activities and its structural resemblance to other bioactive molecules.
Synthesis Pathway
The synthesis of N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide typically involves the following steps:
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Preparation of Intermediate Benzamides: The starting material, 2-fluorobenzoic acid, is converted into an activated acid chloride using reagents such as thionyl chloride.
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Amide Bond Formation: The acid chloride reacts with an amine derivative containing the chlorobenzyl and tetrahydrothiophene groups under controlled conditions to form the final benzamide.
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Purification: The crude product is purified using recrystallization or chromatography techniques to achieve high purity.
Analytical Characterization
To confirm the structure and purity of N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide, the following analytical techniques are employed:
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NMR Spectroscopy: Provides detailed information about hydrogen and carbon environments in the molecule.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): Identifies functional groups based on characteristic absorption bands.
Limitations and Future Directions
While this compound shows promise due to its structural features, several gaps remain:
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Limited Biological Data: There is no direct evidence of its activity against specific diseases or pathogens.
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Toxicity Profile: Safety studies are required to determine its suitability for pharmaceutical applications.
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Optimization Potential: Structural modifications could enhance its bioactivity and drug-like properties.
Future studies should focus on molecular docking, in vitro assays, and in vivo testing to elucidate its pharmacological potential.
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